Cyclopentyl-phenyl-acetyl chloride

描述

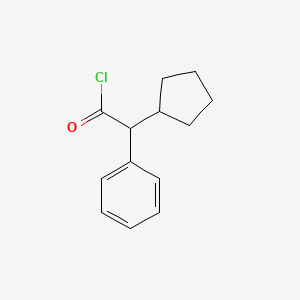

Cyclopentyl-phenyl-acetyl chloride (CAS: 1122-99-2; molecular formula: C₇H₁₁ClO) is an organochlorine compound characterized by a cyclopentyl group linked to an acetyl chloride moiety and a phenyl substituent. It is a high-purity reagent used in pharmaceutical intermediates and chemical research, synthesized via Friedel-Crafts acylation or direct chlorination of cyclopentyl-phenyl-acetic acid . Key properties include a boiling point of 186°C, a pungent odor, and a refractive index of 1.4623. The compound is sensitive to moisture and typically stored at -20°C for stability ≥6 years .

属性

IUPAC Name |

2-cyclopentyl-2-phenylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGGRLYAWNSAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Cyclopentyl-phenyl-acetyl chloride can be synthesized through the reaction of cyclopentyl-phenyl-acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure the efficient conversion of the acid to the acyl chloride. The by-products are managed through appropriate scrubbing systems to minimize environmental impact.

化学反应分析

Types of Reactions: Cyclopentyl-phenyl-acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentyl-phenyl-acetic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound under mild conditions to form amides.

Alcohols: React with the compound in the presence of a base to form esters.

Water: Hydrolysis occurs readily at room temperature.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Cyclopentyl-phenyl-acetic acid: Formed from hydrolysis.

科学研究应用

Synthesis and Chemical Properties

Synthesis Methods:

Cyclopentyl-phenyl-acetyl chloride can be synthesized through the reaction of cyclopentyl-phenyl-acetic acid with thionyl chloride. This reaction typically occurs under reflux conditions, resulting in the formation of the acyl chloride while releasing sulfur dioxide and hydrogen chloride as by-products. Industrially, this synthesis is scaled up in large reactors with controlled conditions to optimize yield and minimize environmental impact.

Chemical Reactions:

The compound is known for its reactivity as an acylating agent:

- Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Hydrolysis: In the presence of water, it hydrolyzes to produce cyclopentyl-phenyl-acetic acid and hydrochloric acid.

Scientific Research Applications

This compound has several notable applications:

Organic Synthesis

It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The ability to modify biomolecules through acetylation is crucial for studying biological processes and developing new drug candidates.

Biological Studies

The compound's role as a reactive acylating agent allows it to modify proteins and enzymes, influencing biochemical pathways. This property is particularly significant in drug design, where targeting specific enzymes or receptors can lead to improved therapeutic outcomes.

Pharmaceutical Development

In medicinal chemistry, this compound is utilized in the development of active pharmaceutical ingredients (APIs). Its ability to form covalent bonds with biological molecules is leveraged to create compounds with enhanced efficacy against diseases, including cancer.

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, research has shown that derivatives can inhibit heme oxygenase-1 (HO-1), an enzyme associated with cancer cell proliferation. This inhibition correlates with reduced invasiveness and increased apoptosis in cancer cells.

Case Studies

Study 1: Antiproliferative Effects

Research investigating the antiproliferative effects of cyclopentyl derivatives found significant inhibition of glioma cell lines (U87MG). The study emphasized that substituent groups on the phenyl ring significantly influenced potency against cancer cells.

Study 2: Selectivity and Toxicity

Another investigation focused on selectivity profiles of cyclopentyl derivatives, demonstrating increased selectivity for cancer cells over normal cells. One compound exhibited an IC value of approximately 0.5 μM against U87MG cells while showing minimal toxicity to normal astrocytes.

作用机制

The mechanism of action of cyclopentyl-phenyl-acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the nucleophilic molecules. This reactivity is crucial in its applications in organic synthesis and chemical modifications.

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis of cyclopentyl-phenyl-acetyl chloride with structurally or functionally related acyl chlorides:

Table 1: Comparative Properties of this compound and Analogues

Structural and Reactivity Differences

- Cyclopentyl vs. Aromatic Substituents : this compound combines a cyclopentyl group (enhancing lipophilicity) and a phenyl ring (contributing π-π interactions). This dual structure differentiates it from simpler analogues like cyclopentanecarbonyl chloride, which lacks aromaticity .

- Reactivity : The phenyl group in this compound increases electrophilicity at the carbonyl carbon compared to aliphatic analogues like cyclopentanecarbonyl chloride, accelerating nucleophilic acyl substitution reactions .

Stability and Handling Challenges

- This compound requires stringent moisture control due to hydrolysis risks, similar to cyclopentanecarbonyl chloride .

- Unlike 4-chlorobenzoyl chloride (corrosive liquid), this compound is typically handled as a neat solid, reducing volatility-related hazards .

Research Findings and Industrial Standards

- Purity Standards : this compound is manufactured under ISO/IEC 17025 and ISO 17034 standards, ensuring batch-specific analytical consistency .

- Regulatory Status: Classified as a Schedule I compound in the U.S. when used in opioid analogue synthesis, unlike non-regulated analogues like 4-chlorobenzoyl chloride .

生物活性

Cyclopentyl-phenyl-acetyl chloride is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical formula:

- Molecular Formula : CHClO

- Molecular Weight : 222.68 g/mol

- Structure : The compound consists of a cyclopentyl group attached to a phenyl ring, with an acetyl chloride functional group.

The biological activity of this compound primarily revolves around its role as a reactive acylating agent. It can modify proteins and enzymes through acetylation, potentially influencing various biochemical pathways. This activity is significant in drug design, particularly for compounds targeting specific enzymes or receptors.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown inhibition of heme oxygenase-1 (HO-1), an enzyme linked to cancer cell proliferation and survival. Inhibitors of HO-1 have been associated with reduced invasiveness and enhanced apoptosis in cancer cells, notably in glioma models .

Table 1: Inhibition Potency of Related Compounds on HO-1

| Compound | IC (μM) | Effect on Cell Viability (%) |

|---|---|---|

| Compound 7l | ≤ 8 | 70% reduction in viability |

| Compound 7i | 11.43 | 60% reduction in viability |

| Compound 7k | 26.84 | 40% reduction in viability |

Study 1: Antiproliferative Effects

In a study investigating the antiproliferative effects of cyclopentyl derivatives, researchers found that compounds structurally related to this compound displayed significant inhibition of glioma cell lines (U87MG). The study highlighted the importance of substituent groups on the phenyl ring, which influenced the overall potency against cancer cells .

Study 2: Selectivity and Toxicity

Another research effort focused on the selectivity and toxicity profiles of cyclopentyl derivatives. It was demonstrated that certain modifications led to increased selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index. For example, a compound with a similar scaffold exhibited an IC of approximately 0.5 μM against U87MG cells while showing minimal toxicity to normal astrocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。